molecular formula C11H10BrNO2 B1484849 Methyl 2-bromo-3-cyano-5-methylphenylacetate CAS No. 1807082-07-0

Methyl 2-bromo-3-cyano-5-methylphenylacetate

Cat. No. B1484849
CAS RN: 1807082-07-0
M. Wt: 268.11 g/mol
InChI Key: XHQKFSWIPHXUSR-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-cyano-5-methylphenylacetate (MBCMPA) is a synthetic organic compound that has been used in laboratory settings for a variety of applications, including scientific research and the synthesis of other compounds. The compound is composed of a bromine atom, two carbon atoms, a nitrogen atom, and a methyl group attached to a phenylacetate group. It is a colorless, volatile liquid with a boiling point of about 140°C. MBCMPA has been studied for its potential applications in a variety of fields, including drug discovery, biochemistry, and pharmacology.

Mechanism of Action

Methyl 2-bromo-3-cyano-5-methylphenylacetate is believed to act by inhibiting the enzyme cytochrome P450, which is involved in the metabolism of many drugs and other compounds. Inhibition of this enzyme can lead to an increase in the concentration of the drug or compound in the body, which can lead to an increase in its effects. Methyl 2-bromo-3-cyano-5-methylphenylacetate has also been found to have some antioxidant activity, which may be due to its ability to scavenge reactive oxygen species.
Biochemical and Physiological Effects
Methyl 2-bromo-3-cyano-5-methylphenylacetate has been found to have a variety of biochemical and physiological effects. In laboratory studies, the compound has been found to inhibit the enzyme cytochrome P450, which is involved in the metabolism of many drugs and other compounds. Methyl 2-bromo-3-cyano-5-methylphenylacetate has also been found to have some antioxidant activity, which may be due to its ability to scavenge reactive oxygen species. Additionally, the compound has been found to have some anti-inflammatory activity, as well as some antibacterial activity.

Advantages and Limitations for Lab Experiments

Methyl 2-bromo-3-cyano-5-methylphenylacetate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is readily available in commercial sources. Additionally, the compound is relatively stable and can be stored for extended periods of time without significant degradation. One limitation of Methyl 2-bromo-3-cyano-5-methylphenylacetate is that it is a volatile liquid, and care must be taken to ensure that it is not exposed to high temperatures or open flames. Additionally, it should be handled with caution, as it is a strong irritant to the eyes and skin.

Future Directions

Methyl 2-bromo-3-cyano-5-methylphenylacetate has been studied for its potential applications in a variety of fields, including drug discovery, biochemistry, and pharmacology. In the future, researchers may investigate the compound’s potential for use in the development of new drugs and other compounds. Additionally, further research may be conducted to explore the compound’s potential for use in the treatment of various diseases and conditions. Finally, further studies may be conducted to explore the compound’s potential for use as an antioxidant and anti-inflammatory agent.

Scientific Research Applications

Methyl 2-bromo-3-cyano-5-methylphenylacetate has been used in a variety of scientific research applications, including the synthesis of other molecules, the study of biochemical pathways, and the development of drugs and other compounds. The compound has been used in studies of the mechanisms of action of various drugs, as well as in studies of the biochemical and physiological effects of various compounds. Methyl 2-bromo-3-cyano-5-methylphenylacetate has also been used in studies of the effects of various environmental pollutants on living organisms.

properties

IUPAC Name

methyl 2-(2-bromo-3-cyano-5-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-7-3-8(5-10(14)15-2)11(12)9(4-7)6-13/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQKFSWIPHXUSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C#N)Br)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-3-cyano-5-methylphenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.